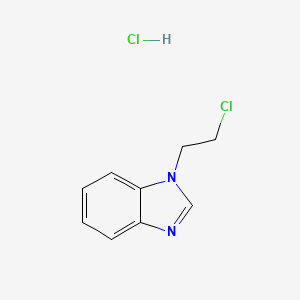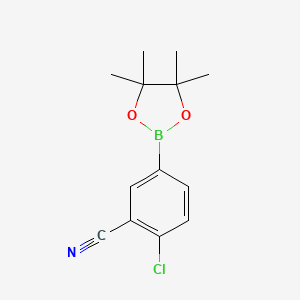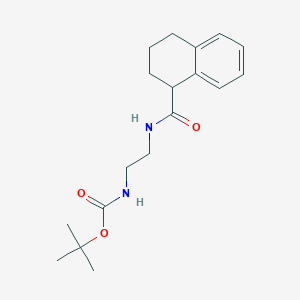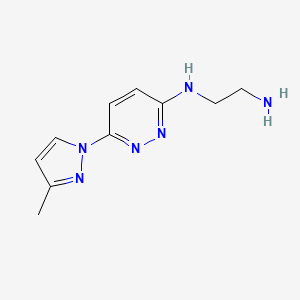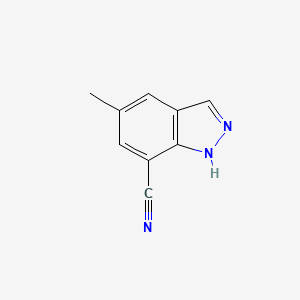
5-METHYL-1H-INDAZOLE-7-CARBONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-7-carbonitrile,5-methyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound’s structure features a fused benzene and pyrazole ring, with a nitrile group at the 7th position and a methyl group at the 5th position.
Méthodes De Préparation
The synthesis of 1H-Indazole-7-carbonitrile,5-methyl- can be achieved through several methods:
-
Transition Metal Catalyzed Reactions: : One common method involves the use of copper (II) acetate as a catalyst. The reaction typically starts with 2-(methylamino)benzonitrile and an organometallic reagent to form an N-H ketimine intermediate. This intermediate undergoes cyclization in the presence of copper (II) acetate and oxygen to form the indazole ring .
-
Reductive Cyclization Reactions: : Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines. This method does not require a catalyst or solvent, making it an environmentally friendly option .
-
Industrial Production: : Industrial production methods often utilize metal-catalyzed reactions due to their high yields and minimal byproduct formation. These methods are optimized for large-scale production and often involve continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
1H-Indazole-7-carbonitrile,5-methyl- undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically target the methyl group, converting it to a carboxylic acid .
-
Reduction: : Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst. This process reduces the nitrile group to an amine .
-
Substitution: : The nitrile group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of esters or amides .
-
Cyclization: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often involve the use of strong acids or bases as catalysts .
Applications De Recherche Scientifique
1H-Indazole-7-carbonitrile,5-methyl- has a wide range of applications in scientific research:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
-
Biology: : In biological research, the compound is used to study enzyme inhibition and receptor binding. Its ability to interact with various biological targets makes it a valuable tool in pharmacology .
-
Medicine: : The compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by targeting specific molecular pathways .
-
Industry: : In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mécanisme D'action
The mechanism of action of 1H-Indazole-7-carbonitrile,5-methyl- involves its interaction with specific molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their respective reactions, leading to a decrease in cellular activity .
-
Receptor Binding: : The compound can also bind to receptors on the cell surface, blocking the binding of natural ligands. This action modulates cellular signaling pathways and affects various physiological processes .
-
Molecular Pathways: : The compound’s effects on molecular pathways are mediated through its interactions with proteins and nucleic acids. These interactions can lead to changes in gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
1H-Indazole-7-carbonitrile,5-methyl- can be compared with other similar compounds:
-
1-Methyl-1H-indazole-5-carbonitrile: : This compound has a similar structure but lacks the methyl group at the 5th position. It exhibits different reactivity and biological activity due to this structural difference .
-
Methyl 1H-indazole-5-carboxylate: : This compound has a carboxylate group instead of a nitrile group. It is used in different applications and has distinct chemical properties .
-
1H-Indazole-3-carbaldehyde: : This compound has an aldehyde group at the 3rd position. It is used in the synthesis of various heterocyclic compounds and has unique reactivity compared to 1H-Indazole-7-carbonitrile,5-methyl- .
Propriétés
Numéro CAS |
1360884-92-9 |
|---|---|
Formule moléculaire |
C9H7N3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
5-methyl-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)5-11-12-9/h2-3,5H,1H3,(H,11,12) |
Clé InChI |
GCFACGWYGHGTHX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
SMILES canonique |
CC1=CC2=C(C(=C1)C#N)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)
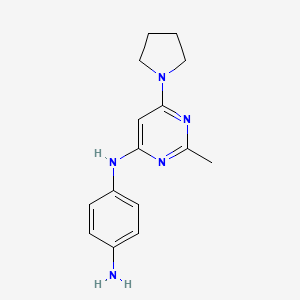
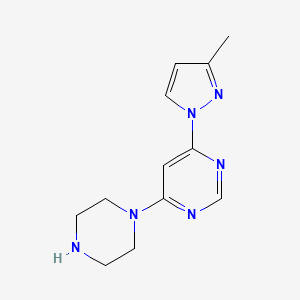
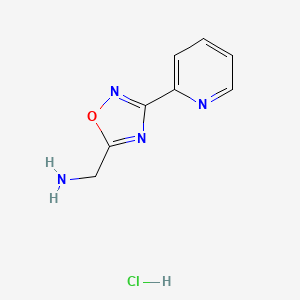
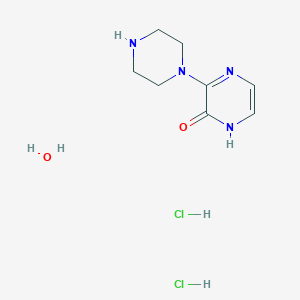
![(7R,8aS)-7-amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione dihydrochloride](/img/structure/B1432232.png)
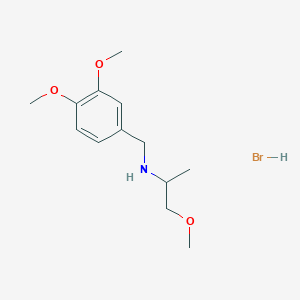
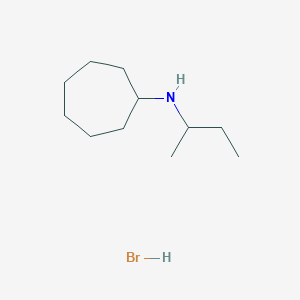
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
